3-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide
Description
3-(4-Benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide is a synthetic compound featuring a benzyl-substituted piperazine moiety linked via a propanamide chain to a 2-methylphenyl group. Its synthesis likely involves coupling a benzylpiperazine derivative with a substituted phenylpropanamide intermediate, similar to methods described for related compounds (e.g., purification via acetonitrile and characterization by NMR/HRMS) .
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-18-7-5-6-10-20(18)22-21(25)11-12-23-13-15-24(16-14-23)17-19-8-3-2-4-9-19/h2-10H,11-17H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJXTANAHHYAPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide typically involves the reaction of 4-benzylpiperazine with 2-methylphenylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
Acylation and Alkylation Reactions
The piperazine nitrogen participates in nucleophilic substitution:
Acylation with Acid Chlorides
Reaction with acetyl chloride yields tertiary amides:
text3-(4-Benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide + AcCl → 3-(4-(Acetylbenzyl)piperazin-1-yl)-N-(2-methylphenyl)propanamide
Conditions : Dichloromethane, triethylamine, 0°C → RT, 4 hrs .
Alkylation with Halides
Benzyl bromide reacts selectively at the secondary amine:
textThis compound + BnBr → 3-(4-(Dibenzyl)piperazin-1-yl)-N-(2-methylphenyl)propanamide
Conditions : K2CO3, acetonitrile, reflux for 12 hrs.
Substitution at the Piperazine Ring
The benzyl group on piperazine can be replaced via catalytic hydrogenation:
| Reagent | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| H2 (1 atm) | Pd/C (10%) | Ethanol, RT, 24 hrs | 3-(Piperazin-1-yl)-N-(2-methylphenyl)propanamide | 65–70% |
| NH4COOH | Pd/C (5%) | Methanol, 50°C, 6 hrs | 3-(4-Aminopiperazin-1-yl)-N-(2-methylphenyl)propanamide | 55% |
Note: Hydrogenolysis removes the benzyl group, enabling further functionalization.
Reaction Optimization Parameters
Key factors influencing reaction efficiency:
Analytical Characterization
Critical data for verifying reaction outcomes:
-
NMR :
-
Mass Spectrometry :
-
HPLC : Retention time = 8.2 mins (C18 column, MeOH:H2O 70:30)
Stability Under Reactive Conditions
The compound degrades in strongly oxidizing environments:
-
Oxidation : MnO2 in acetone generates N-oxide derivatives at the piperazine ring (δ 3.8 ppm in NMR).
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Photodegradation : UV light (254 nm) induces cleavage of the amide bond (t1/2 = 48 hrs).
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Central moiety that may interact with various receptors |
| Amide Group | Enhances solubility and bioavailability |
| Benzyl Substitution | Potential for increased binding affinity |
| 2-Methylphenyl Group | Modifies pharmacokinetics and receptor interactions |
Pharmacological Studies
3-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide has been primarily investigated for its pharmacological properties, particularly its interaction with neurotransmitter receptors:
- Serotonin Receptors (5-HT) : Preliminary studies suggest that this compound may exhibit binding affinity to serotonin receptors, which are crucial for regulating mood and cognition. Techniques such as radioligand binding assays could be employed to quantify these interactions.
- Dopamine Receptors (D2) : Similar to serotonin receptors, dopamine receptors are integral to various neurological processes. The potential modulation of these receptors by the compound could have implications for treating mood disorders and other CNS-related conditions.
Structure-Activity Relationship (SAR) Studies
The compound's structural characteristics lend themselves to SAR studies, where slight modifications can lead to significant changes in biological activity:
| Compound Name | Structural Modification | Potential Impact on Activity |
|---|---|---|
| 3-(4-benzylpiperazine-1-yl)-N-(2-fluorophenyl)propanamide | Fluorine substitution | Altered receptor affinity |
| 3-(4-benzylpiperazin-1-yl)-N-(3-bromo-4-methylphenyl)propanamide | Bromo substitution | Different biological activity due to bromine presence |
| 3-(4-benzylpiperazin-1-yl)-N-(2-chlorophenyl)propanamide | Chlorine substitution | Changes in pharmacodynamics |
These comparisons highlight how minor changes in chemical structure can influence the compound's pharmacological profile.
Neuropharmacological Research
Given its potential interactions with key neurotransmitter systems, this compound may serve as a lead compound for developing new therapeutic agents targeting psychiatric disorders. Its ability to modulate serotonin and dopamine pathways positions it as a candidate for further exploration in neuropharmacology.
Case Studies and Experimental Findings
While specific case studies focusing solely on this compound may be limited, related compounds have demonstrated significant effects in animal models of depression and anxiety. For instance:
- Animal Model Studies : Research involving similar piperazine derivatives has shown promise in alleviating symptoms of anxiety and depression in rodent models, suggesting that this compound could yield comparable results.
- Binding Affinity Assays : Experiments designed to measure the binding affinity of this compound to various receptors could provide insights into its therapeutic potential and inform future drug design efforts.
Mechanism of Action
The mechanism of action of 3-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Key Modifications
The table below highlights structural differences between the target compound and its analogs:
Pharmacological and Physicochemical Properties
- Dopamine Receptor Interactions : Analogs in act as selective dopamine D2 receptor antagonists. The benzylpiperazine moiety in the target compound may enhance binding affinity compared to phenyl or unsubstituted piperazine analogs .
- Solubility and Lipophilicity :
- Molecular Weight and Bioavailability : The target compound (MW ~381.5 g/mol) falls within the acceptable range for blood-brain barrier penetration, unlike bulkier analogs like the thiazole derivative (MW >400 g/mol) .
Structure-Activity Relationships (SAR)
Analytical Challenges
- Isomer Differentiation : As seen in , closely related analogs (e.g., ortho/meta/para substituents) require advanced techniques like HPLC-MS for unambiguous identification .
- Purity Assessment : HRMS and NMR () are critical for verifying structural integrity, especially for analogs with halogen or heterocyclic groups .
Biological Activity
3-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide, a compound characterized by its unique structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
The synthesis of this compound typically involves the reaction of 4-benzylpiperazine with 2-methylphenylpropanoyl chloride. The reaction is conducted under controlled conditions, often using triethylamine as a base to neutralize hydrochloric acid produced during the reaction. Purification methods include recrystallization or chromatography to achieve the desired compound purity.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O |
| Molecular Weight | 327.46 g/mol |
| LogP | 3.35 |
| Polar Surface Area | 29.94 Å |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly through its influence on serotonin and dopamine receptors, which are crucial in mood regulation and neuropsychiatric disorders. The compound's ability to bind selectively to these targets can lead to significant alterations in cellular signaling pathways, resulting in various pharmacological effects .
Neuropharmacological Effects
Research indicates that this compound exhibits potential neuroprotective properties. It has been studied for its effects on neurodegenerative conditions, particularly its capacity to mitigate oxidative stress in neuronal cells. The compound has shown promise in reducing apoptosis in models of neurodegeneration, suggesting a protective role against conditions such as Alzheimer's disease and Parkinson's disease .
Antidepressant-like Activity
In preclinical studies, this compound has demonstrated antidepressant-like effects in animal models. Its efficacy appears to be linked to the modulation of serotonergic pathways, which are often targeted by conventional antidepressants. The compound's ability to enhance serotonin levels may contribute to improved mood and cognitive function .
Anticancer Properties
Emerging studies have also explored the anticancer potential of this compound. Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells through the activation of specific signaling pathways associated with cell cycle regulation and apoptosis .
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that treatment with this compound significantly reduced markers of oxidative stress in SH-SY5Y dopaminergic cells, indicating its potential as a protective agent against neurotoxicity .
- Antidepressant Activity : In a behavioral study involving rodents, administration of the compound resulted in increased locomotor activity and reduced immobility in forced swim tests, which are indicative of antidepressant-like effects .
- Anticancer Studies : In vitro studies showed that the compound inhibited proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized by reacting primary amines with alkyl halides or carbonyl intermediates under reflux in aprotic solvents (e.g., DMF or DCM) . Optimization involves adjusting stoichiometry, temperature (e.g., 60–80°C), and catalysts (e.g., K₂CO₃) to maximize yield. Purity is confirmed via HPLC (>95%) and NMR .
Q. How can structural characterization of this compound be systematically validated?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To confirm proton environments (e.g., benzyl group aromatic protons at δ 7.2–7.4 ppm) and carbon backbone.
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ = 367.2 g/mol).
- X-ray Crystallography : For absolute configuration determination (if crystalline), as demonstrated for structurally similar propanamides .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology :
- In vitro receptor binding assays : Screen for affinity at dopamine D3 or serotonin receptors due to structural similarity to piperazine-based ligands .
- Cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic and target-binding properties?
- Methodology :
- Molecular docking (AutoDock/Vina) : Model interactions with receptors (e.g., dopamine D3) using crystal structures from the PDB (e.g., 3PBL) .
- ADMET prediction (SwissADME) : Estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 metabolism .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodology :
- Dose-response curve normalization : Account for variations in cell viability assays by standardizing to positive controls (e.g., doxorubicin) .
- Orthogonal assays : Validate receptor binding results using SPR (surface plasmon resonance) or radioligand displacement .
Q. How does structural modification of the benzyl or 2-methylphenyl groups alter pharmacological selectivity?
- Methodology :
- SAR studies : Synthesize analogs with substituents (e.g., halogens, methoxy) on the benzyl or phenyl rings. Test selectivity via receptor panels (e.g., dopamine D2 vs. D3) .
- Free-Wilson analysis : Quantify contributions of substituents to activity .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., time, solvent ratios) .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
Data Analysis & Reporting
Q. How should researchers statistically validate non-linear dose-response relationships in cytotoxicity studies?
- Methodology :
- Non-linear regression (Hill equation) : Calculate IC₅₀ values using software like GraphPad Prism .
- Bootstrap resampling : Estimate confidence intervals for IC₅₀ to assess robustness .
Q. What frameworks guide the integration of contradictory data into a cohesive mechanistic hypothesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
